Ethyl phenethyl acetal

Description

The exact mass of the compound (2-(1-Ethoxyethoxy)ethyl)benzene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

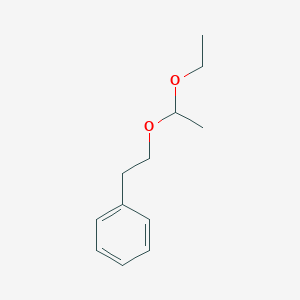

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethoxyethoxy)ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-13-11(2)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDGMPOYFGNLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051930 | |

| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2556-10-7 | |

| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-(1-ethoxyethoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [2-(1-ethoxyethoxy)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(1-ethoxyethoxy)ethyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PHENETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7156Q4C3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Phenethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenethyl acetal (B89532) is a valuable molecule in the fragrance and flavor industry, and its synthesis is of significant interest for creating new aromatic compounds. This technical guide provides a comprehensive overview of the primary synthesis pathway for ethyl phenethyl acetal, focusing on the acid-catalyzed acetalization of phenethyl alcohol and acetaldehyde (B116499) in the presence of ethanol (B145695). The guide includes a detailed, adaptable experimental protocol, a summary of expected quantitative data, and visualizations of the reaction pathway and experimental workflow.

Core Synthesis Pathway: Acid-Catalyzed Acetalization

The most direct and widely applicable method for synthesizing this compound is the acid-catalyzed reaction of phenethyl alcohol and acetaldehyde with ethanol. This reaction proceeds through the formation of a hemiacetal intermediate, which then reacts further with an alcohol to form the stable acetal.[1] The overall reaction is an equilibrium process, and to achieve high yields, the removal of water is crucial.[2]

A key challenge in the synthesis of a mixed acetal like this compound is the potential for the formation of two other symmetrical acetals: acetaldehyde diethyl acetal and acetaldehyde diphenethyl acetal. The selective formation of the desired mixed acetal can be influenced by controlling the stoichiometry of the reactants and the reaction conditions.

Reaction Mechanism

The acid-catalyzed formation of an acetal involves the following key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of acetaldehyde, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by an alcohol: A molecule of either phenethyl alcohol or ethanol attacks the activated carbonyl carbon, forming a protonated hemiacetal.

-

Deprotonation: A base (such as another alcohol molecule) removes a proton to form a neutral hemiacetal.

-

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Formation of an oxonium ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

-

Second nucleophilic attack: A second alcohol molecule (either phenethyl alcohol or ethanol) attacks the electrophilic carbon of the oxonium ion.

-

Final deprotonation: A base removes the final proton to yield the neutral acetal product.

Experimental Protocol: Synthesis of this compound

The following protocol is an adaptation of a well-established procedure for the synthesis of acetaldehyde diethyl acetal from Organic Syntheses, modified for the preparation of the mixed this compound.[2]

Reactants and Reagents:

-

Phenethyl alcohol

-

Acetaldehyde (freshly distilled)

-

Ethanol (anhydrous)

-

Anhydrous Calcium Chloride (catalyst and dehydrating agent) or a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous Potassium Carbonate (for drying)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus (for purification)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenethyl alcohol and anhydrous ethanol. To control the formation of byproducts, a strategic molar ratio should be employed. To favor the formation of the mixed acetal, one might start with an equimolar amount of phenethyl alcohol and a slight excess of ethanol relative to acetaldehyde.

-

Catalyst Addition: Add the acid catalyst. If using anhydrous calcium chloride, it should be finely granulated.[2] Alternatively, a catalytic amount of a strong acid like p-toluenesulfonic acid or sulfuric acid can be used.[3]

-

Addition of Acetaldehyde: Cool the reaction mixture in an ice bath. Slowly add freshly distilled acetaldehyde to the stirred solution using a dropping funnel. The addition should be controlled to maintain a low temperature and prevent the volatilization of acetaldehyde.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction, especially when using catalysts other than anhydrous calcium chloride.

-

Workup:

-

Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel. If a solid catalyst was used, it should be filtered off first.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous potassium carbonate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar acetalization reactions.[2] Actual yields may vary depending on the specific reaction conditions and the efficiency of the purification process.

| Parameter | Expected Value | Notes |

| Yield | 50-70% | The yield is highly dependent on the successful removal of water and the control of side reactions leading to symmetric acetals. |

| Purity (after distillation) | >95% | Determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |

| Boiling Point | Estimated to be in the range of 220-240 °C at atmospheric pressure. The boiling point under reduced pressure will be significantly lower. | This is an estimate based on structurally similar compounds. The exact boiling point would need to be determined experimentally. |

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the acid-catalyzed synthesis of this compound from phenethyl alcohol, ethanol, and acetaldehyde.

Caption: Acid-catalyzed reaction of alcohols and an aldehyde to form a mixed acetal.

Experimental Workflow Diagram

This diagram outlines the key steps in the laboratory synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis and purification of the target molecule.

References

An In-Depth Technical Guide to the Mechanism of Acid-Catalyzed Acetal Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed formation of acetals from aldehydes and ketones. It delves into the core mechanistic details, presents relevant quantitative data, offers detailed experimental protocols, and visualizes key pathways to support researchers and professionals in drug development and organic synthesis.

Core Concepts and Reaction Overview

Acid-catalyzed acetal (B89532) formation is a fundamental and reversible nucleophilic addition reaction in organic chemistry.[1][2] It involves the reaction of a carbonyl compound (an aldehyde or a ketone) with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal.[1] This process is crucial for the protection of carbonyl groups in multi-step syntheses, as acetals are stable under neutral and basic conditions.[2]

The overall reaction can be represented as follows:

RCHO + 2 R'OH ⇌ RC(OR')₂H + H₂O (from an aldehyde) RCOR" + 2 R'OH ⇌ RC(OR')₂R" + H₂O (from a ketone)

The reaction proceeds through a hemiacetal intermediate, which is typically unstable and exists in equilibrium with the starting carbonyl compound.[1] To drive the reaction towards the acetal product, the water formed as a byproduct must be removed from the reaction mixture.[1][3][4] This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents like molecular sieves.[1][4] Conversely, the reaction can be reversed by treating the acetal with excess water in the presence of an acid catalyst.[1][2]

The Step-by-Step Mechanism

The acid-catalyzed formation of an acetal is a multi-step process involving a series of protonation, nucleophilic attack, and dehydration steps. The mechanism can be broken down into two main stages: the formation of the hemiacetal and the conversion of the hemiacetal to the acetal.

Stage 1: Formation of the Hemiacetal

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[5]

-

Nucleophilic Attack by the Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Deprotonation: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, yielding the neutral hemiacetal.

Stage 2: Conversion of the Hemiacetal to the Acetal

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Loss of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized carbocation (an oxonium ion).

-

Nucleophilic Attack by a Second Alcohol Molecule: A second molecule of the alcohol attacks the carbocation.

-

Deprotonation: A final deprotonation step by a base regenerates the acid catalyst and yields the acetal product.

Visualizing the Reaction Pathway

The following diagrams illustrate the logical flow of the acid-catalyzed acetal formation mechanism.

Caption: Mechanism of acid-catalyzed acetal formation.

Quantitative Data: Equilibrium Constants

The formation of acetals is an equilibrium process. The position of the equilibrium is dependent on the structure of the carbonyl compound and the alcohol. The following tables summarize equilibrium constants (K) for the formation of dimethyl acetals from various aldehydes and ketones in methanol (B129727) at 25°C.

Table 1: Equilibrium Constants for Dimethyl Acetal Formation from Aldehydes

| Aldehyde | K (M⁻¹) |

| Formaldehyde | Very Large |

| Acetaldehyde | 1.4 |

| Propionaldehyde | 0.8 |

| Benzaldehyde | 0.03 |

Table 2: Equilibrium Constants for Dimethyl Acetal Formation from Ketones

| Ketone | K (M⁻¹) |

| Acetone | 0.02 |

| Cyclopentanone | 0.2 |

| Cyclohexanone | 0.02 |

| Acetophenone | 0.001 |

Data compiled from various sources. The equilibrium constant is defined as K = [Acetal][H₂O] / ([Carbonyl][Alcohol]²).

Factors Affecting the Rate of Acetal Formation

Several factors influence the rate of acid-catalyzed acetal formation:

-

Structure of the Carbonyl Compound: Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. Electron-withdrawing groups near the carbonyl group increase its electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect.

-

Structure of the Alcohol: Primary alcohols react faster than secondary alcohols due to less steric hindrance.

-

Acid Catalyst: The concentration and strength of the acid catalyst are crucial. Stronger acids lead to a faster rate of reaction. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1][6]

-

Temperature: Increasing the reaction temperature generally increases the rate of reaction.

-

Water Removal: As a reversible reaction, the efficient removal of water is critical to drive the equilibrium towards the formation of the acetal product.[1][3][4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of acyclic and cyclic acetals. Note: These are general guidelines and may require optimization for specific substrates.

General Procedure for the Synthesis of an Acyclic Acetal (e.g., Diethyl Acetal)

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

Ethanol (excess, can be used as solvent)

-

Acid Catalyst (e.g., concentrated H₂SO₄, catalytic amount)

-

Anhydrous Sodium Sulfate (for drying)

-

Saturated Sodium Bicarbonate Solution

-

Dean-Stark Apparatus (optional, for azeotropic removal of water)

-

Distillation Apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add the aldehyde or ketone and a significant excess of ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected as an azeotrope with the solvent.

-

Monitor the reaction progress by TLC or GC analysis.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation.

General Procedure for the Synthesis of a Cyclic Acetal (e.g., from Ethylene (B1197577) Glycol)

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

Ethylene Glycol (1.1 - 1.5 eq)

-

Acid Catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

-

Toluene or Benzene (as solvent for azeotropic water removal)

-

Dean-Stark Apparatus

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the aldehyde or ketone and ethylene glycol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can often be used without further purification, or it can be purified by distillation or chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a cyclic acetal using a Dean-Stark apparatus.

Caption: Workflow for cyclic acetal synthesis.

Conclusion

The acid-catalyzed formation of acetals is a versatile and indispensable reaction in organic synthesis. A thorough understanding of its mechanism, the factors influencing the reaction equilibrium and rate, and the appropriate experimental conditions are paramount for its successful application in research and development. This guide provides a foundational framework for professionals to effectively utilize this important transformation in their synthetic endeavors.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Driving an equilibrium acetalization to completion in the presence of water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

The Natural Occurrence of Ethyl Phenethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenethyl acetal (B89532), a volatile organic compound, contributes to the complex aroma profile of certain fermented beverages. Its presence, though often at trace levels, can influence the sensory perception of wine and other products. This technical guide provides a comprehensive overview of the natural occurrence of ethyl phenethyl acetal, its formation, and detailed methodologies for its detection and quantification.

Natural Occurrence and Formation

This compound has been identified as a naturally occurring volatile compound primarily in wine. It is formed from the reaction of two precursor molecules: phenethyl alcohol and acetaldehyde (B116499). Both of these precursors are common products of yeast metabolism during alcoholic fermentation.

-

Phenethyl alcohol is a higher alcohol that imparts a rose-like, floral aroma. It is produced by yeast from the amino acid phenylalanine via the Ehrlich pathway.

-

Acetaldehyde is a key intermediate in alcoholic fermentation, formed from the decarboxylation of pyruvate. While most acetaldehyde is reduced to ethanol (B145695), some remains in the wine and can participate in further reactions.

The formation of this compound in wine is generally considered a non-enzymatic, acid-catalyzed reaction that occurs during fermentation and aging. The acidic environment of wine facilitates the reaction between the hydroxyl group of phenethyl alcohol and the carbonyl group of acetaldehyde to form a hemiacetal, which then reacts with ethanol to form the stable this compound.

Quantitative Data

The concentration of this compound in natural products is typically low. The following table summarizes the reported quantitative data for this compound.

| Natural Source | Concentration Range | Reference(s) |

| White Wine | Up to 0.06 mg/kg | [No specific citation available in search results] |

Further research is required to establish a more comprehensive understanding of the concentration of this compound in a wider variety of natural sources.

Biosynthetic and Formation Pathway

The formation of this compound in a wine matrix is a multi-step process originating from yeast metabolism and subsequent chemical reactions. The following diagram illustrates the plausible pathway.

Industrial applications of ethyl phenethyl acetal.

An In-depth Technical Guide to the Industrial Applications of Phenethyl Acetate (B1210297)

Introduction

A review of chemical literature and industrial applications indicates that the term "ethyl phenethyl acetal" is not commonly used to refer to a specific, widely commercialized substance. It is likely that the intended compound of interest is phenethyl acetate , a significant aroma chemical with extensive applications in the fragrance, flavor, and cosmetic industries. This guide will focus primarily on phenethyl acetate, while also providing concise summaries of related compounds, namely ethyl phenylacetate (B1230308) and various acetals of phenethyl alcohol, to clarify potential ambiguities.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the industrial uses, physicochemical properties, and synthesis of phenethyl acetate.

Phenethyl Acetate: A Core Aroma Chemical

Phenethyl acetate (2-phenylethyl acetate) is the ester formed from phenethyl alcohol and acetic acid. It is a colorless liquid with a characteristic sweet, floral, and fruity aroma, often described as reminiscent of rose and honey[1][2][3]. This pleasant scent profile has established it as a staple ingredient in a multitude of consumer products.

Industrial Applications

The primary industrial applications of phenethyl acetate are in the fragrance and flavor sectors, with growing use in cosmetics and personal care products.

-

Fragrance Industry : Phenethyl acetate is a versatile and widely used component in perfumery[3][4][5]. Its sweet, rosy, and honey-like notes make it an essential ingredient in floral fragrances such as rose, jasmine, hyacinth, and lilac[3][4]. It is valued for its ability to blend well with other aroma chemicals and for its fixative properties, which help to prolong the scent of more volatile components. Typical usage concentrations in fragrance concentrates can range from 1% to 10%, and in some cases, may be significantly higher[3][4][5].

-

Flavor Industry : In the flavor industry, phenethyl acetate is used to impart fruity and floral notes to a variety of food products[6][7]. It is particularly effective in enhancing flavors like peach, apricot, apple, and grape. Its honey-like undertones also complement caramel, butter, and vanilla profiles in confectionery, baked goods, and dairy products[7]. It is a FEMA GRAS (Generally Recognized As Safe) substance (FEMA number 2857) for use in food[1][8].

-

Cosmetics and Personal Care : Due to its pleasant aroma, phenethyl acetate is incorporated into a wide range of cosmetic and personal care products, including soaps, lotions, creams, and deodorants, to provide a lasting floral scent[3].

Quantitative Data

The following tables summarize the key quantitative data for phenethyl acetate.

Table 1: Physicochemical Properties of Phenethyl Acetate

| Property | Value | Reference |

| CAS Number | 103-45-7 | [1][9] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][9] |

| Molecular Weight | 164.20 g/mol | [1][9] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 238-239 °C | [6][9][10] |

| Melting Point | -31 °C | [6][10] |

| Density | 1.030-1.034 g/cm³ | [9][10] |

| Refractive Index | 1.496-1.502 @ 20°C | [9][10] |

| Flash Point | 105 °C (221 °F) | [9] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [6][10] |

| Odor Threshold | 40 to 200 ppb | [9] |

Table 2: Typical Usage Levels of Phenethyl Acetate

| Application | Concentration Range | Reference |

| Perfumery | 1% - 10% (can be higher) | [1][3][4][5] |

| Flavor Concentrate | Up to 10 ppm |

Experimental Protocols

The synthesis of phenethyl acetate can be achieved through both traditional chemical methods and enzymatic routes. Enzymatic synthesis is gaining favor due to its milder reaction conditions and higher selectivity, aligning with the growing demand for "natural" ingredients.

Chemical Synthesis: Esterification

A common method for producing phenethyl acetate is the direct esterification of phenethyl alcohol with acetic acid or acetic anhydride, typically in the presence of an acid catalyst.

Protocol:

-

Reactants : Combine phenethyl alcohol and a molar excess of acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Catalyst : Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction : Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like gas chromatography (GC).

-

Work-up : After cooling, the reaction mixture is washed with water to remove excess acetic acid and catalyst. This is followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with brine.

-

Purification : The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and then purified by fractional distillation under reduced pressure to yield pure phenethyl acetate.

Enzymatic Synthesis: Transesterification

Enzymatic synthesis often employs a lipase (B570770), such as Novozym 435 (immobilized Candida antarctica lipase B), to catalyze the transesterification between phenethyl alcohol and an acyl donor like vinyl acetate or ethyl acetate.

Protocol:

-

Reactants : In a suitable solvent (e.g., n-hexane) or in a solvent-free system, combine phenethyl alcohol and an acyl donor (e.g., vinyl acetate).

-

Enzyme : Add the immobilized lipase (e.g., Novozym 435).

-

Reaction : The mixture is incubated at a controlled temperature (e.g., 40-60°C) with agitation for a specified duration (e.g., several hours to a day)[2][11][12].

-

Monitoring : The conversion to phenethyl acetate is monitored using GC analysis of samples taken at regular intervals[11].

-

Enzyme Recovery : Post-reaction, the immobilized enzyme can be recovered by simple filtration and washed for reuse[11][13].

-

Purification : The product mixture is then purified, typically by vacuum distillation, to isolate the phenethyl acetate.

Visualizations

Synthesis Pathway of Phenethyl Acetate

Caption: Synthesis of Phenethyl Acetate.

Experimental Workflow for Enzymatic Synthesis

Caption: Enzymatic Synthesis Workflow.

Related Compounds

Ethyl Phenylacetate

Ethyl phenylacetate (CAS 101-97-3) is another important aroma chemical, often confused with phenethyl acetate due to its similar name. It possesses a sweet, honey-like floral aroma and is also used in fragrances and flavors[14]. However, its chemical structure and some of its sensory nuances differ from those of phenethyl acetate.

Table 3: Physicochemical Properties of Ethyl Phenylacetate

| Property | Value | Reference |

| CAS Number | 101-97-3 | [14] |

| Molecular Formula | C₁₀H₁₂O₂ | [14] |

| Molecular Weight | 164.20 g/mol | |

| Boiling Point | 227 °C | |

| Density | 1.033 g/cm³ |

Acetals of Phenethyl Alcohol

The term "this compound" could also be interpreted as an acetal (B89532) formed from phenethyl alcohol and acetaldehyde (B116499). One such compound is acetaldehyde this compound (CAS 2556-10-7). These compounds are also used in the fragrance industry, typically to impart green and floral notes[15].

Table 4: Physicochemical Properties of Acetaldehyde this compound

| Property | Value | Reference |

| CAS Number | 2556-10-7 | [15] |

| Molecular Formula | C₁₂H₁₈O₂ | |

| Molecular Weight | 194.27 g/mol | |

| Appearance | Colorless liquid | |

| Odor Profile | Green, floral | [15] |

| Specific Gravity | 0.953-0.961 @ 25°C | [15] |

| Refractive Index | 1.478-1.483 @ 20°C | [15] |

Conclusion

Phenethyl acetate is a cornerstone of the fragrance and flavor industries, prized for its sweet, rosy, and honey-like aroma. Its versatility and cost-effectiveness ensure its continued widespread use in a vast array of consumer products. While the term "this compound" is ambiguous, the extensive industrial applications and available technical data strongly point to phenethyl acetate as the compound of primary interest. The ongoing development of green synthesis methods, such as enzymatic catalysis, is further solidifying its importance in the market. This guide provides a foundational understanding of its applications, properties, and synthesis for professionals in related scientific fields.

References

- 1. Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pellwall.com [pellwall.com]

- 4. olfactorian.com [olfactorian.com]

- 5. phenethyl acetate, 103-45-7 [thegoodscentscompany.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. nbinno.com [nbinno.com]

- 8. femaflavor.org [femaflavor.org]

- 9. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]

- 10. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]

- 12. mdpi.com [mdpi.com]

- 13. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. acetaldehyde this compound, 2556-10-7 [thegoodscentscompany.com]

The Pivotal Role of Ethyl Phenethyl Acetal in Flavor Chemistry: A Technical Guide

FEMA Number: Not Assigned | CAS Number: 2556-10-7 | Chemical Formula: C₁₂H₁₈O₂

Ethyl phenethyl acetal (B89532), a key aroma compound, plays a significant role in the creation and enhancement of a variety of flavors, particularly in the floral and green aromatic profiles. This technical guide provides an in-depth exploration of its chemical properties, synthesis, analytical methodologies, and its application in flavor chemistry for researchers, scientists, and drug development professionals.

Organoleptic Profile and Flavor Applications

Ethyl phenethyl acetal is characterized by its delicate and complex aroma profile. It possesses a fresh, green, and distinctly floral scent, often described as reminiscent of hyacinth, with leafy and slightly rosy undertones.[1] Its flavor profile is complementary to its aroma, contributing fresh, green, and floral notes that can enhance the overall sensory experience of a food or beverage product.

Due to its unique organoleptic properties, this compound is a valuable component in the flavorist's palette for crafting a range of nuanced flavors:

-

Floral Flavors: It is instrumental in building authentic and complex floral profiles, particularly for hyacinth, lilac, and rose notes. It imparts a natural-smelling greenness that is often difficult to achieve with other aroma chemicals.

-

Fruit Flavors: In fruit flavor formulations, it can introduce a fresh, leafy green aspect, enhancing the natural character of orchard fruits like apple and pear, as well as some berries.

-

Beverages: It finds application in alcoholic and non-alcoholic beverages to provide a sophisticated floral and green top note.

While specific concentrations in commercial products are proprietary, its use is recommended at levels ranging from traces up to 5% in fragrance concentrates, providing a significant impact even at low dosages.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in flavor systems.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Molecular Weight | 194.27 g/mol | |

| Specific Gravity | 0.953 - 0.961 @ 25°C | [1] |

| Refractive Index | 1.478 - 1.483 @ 20°C | [1] |

| Flash Point | > 100°C (> 212°F) | [1] |

| Solubility | Soluble in alcohol; Insoluble in water | [1] |

| Stability | Good stability in various media, including candles, fabric softeners, and liquid detergents.[1] However, as an acetal, it is susceptible to hydrolysis under acidic conditions. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of phenethyl alcohol and acetaldehyde (B116499) or its diethyl acetal.

General Reaction Scheme

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol is adapted from established methods for acetal synthesis.

Materials:

-

Phenethyl alcohol

-

Acetaldehyde (or acetaldehyde diethyl acetal)

-

Anhydrous calcium chloride or a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous potassium carbonate

-

Diethyl ether or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenethyl alcohol and a molar excess of acetaldehyde (or acetaldehyde diethyl acetal).

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid. Alternatively, anhydrous calcium chloride can be used as a Lewis acid catalyst.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Analytical Methodologies

The identification and quantification of this compound in flavor formulations and food matrices are typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis of this compound.

Key Parameters for GC-MS Analysis

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for the separation of this compound from other volatile and semi-volatile compounds.

-

Injection: Splitless or split injection can be used depending on the concentration of the analyte in the sample.

-

Oven Temperature Program: A temperature gradient program is employed to ensure good separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass spectrum of this compound will show characteristic fragment ions that can be used for its identification by comparison with a mass spectral library (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of this compound. An internal standard may be used to improve the accuracy and precision of the quantification.

Stability in Food Matrices

The stability of this compound in food and beverage products is a critical consideration for flavor chemists. As an acetal, its stability is highly dependent on the pH of the matrix.

-

Acidic Conditions: In acidic environments (low pH), acetals are susceptible to hydrolysis, breaking down into their constituent alcohol (phenethyl alcohol) and aldehyde (acetaldehyde). This can lead to a change in the flavor profile of the product over time.

-

Neutral and Alkaline Conditions: this compound exhibits good stability in neutral to alkaline conditions (higher pH).

Therefore, when formulating products with this compound, it is essential to consider the pH of the final product and its expected shelf life. In acidic products, the potential for hydrolysis and subsequent flavor changes should be carefully evaluated.

Conclusion

This compound is a versatile and impactful aroma chemical that provides a unique fresh, green, and floral character to a wide range of flavor applications. A thorough understanding of its organoleptic properties, physicochemical characteristics, synthesis, and stability is essential for its successful utilization in the development of innovative and appealing food and beverage products. Further research into its sensory thresholds and behavior in complex food matrices will continue to expand its application in the field of flavor chemistry.

References

Ethyl Phenethyl Acetal: A Comprehensive Technical Guide to its Olfactory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenethyl acetal (B89532), also known by synonyms such as Acetaldehyde (B116499) ethyl phenethyl acetal and Verdilyn, is a fragrance ingredient prized for its fresh, green, and floral olfactory profile. With the CAS number 2556-10-7, this acetal imparts a characteristic hyacinth and muguet character with leafy undertones, making it a valuable component in various fragrance compositions, particularly those aiming for a natural, blooming floral scent. This technical guide provides an in-depth exploration of the olfactory properties of this compound, including its odor profile, available quantitative data, proposed synthesis, and the general mechanisms of its perception.

Olfactory Profile and Physicochemical Properties

This compound possesses a distinct and multifaceted odor profile. It is consistently described as having a powerful and diffusive green, floral scent with a pronounced hyacinth character. Olfactory descriptors also include notes of muguet (lily-of-the-valley), leafy greenness, and a fresh, slightly mentholated nuance. This combination of scents allows it to be used to create a natural foliage effect and to add a green aspect to rose, lilac, and hyacinth fragrance compositions.[1][2]

Quantitative Olfactory Data

| Parameter | Value | Source |

| Relative Odor Impact | 400 | [3] |

| Odor Life on Smelling Strip | 36 hours | [3] |

Note: The "Relative Odor Impact" is a comparative measure and not an absolute threshold. The "Odor Life on a Smelling Strip" indicates the substantivity of the fragrance material.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| CAS Number | 2556-10-7 |

| Appearance | Colorless liquid |

| Specific Gravity | 0.953 - 0.961 @ 25°C |

| Refractive Index | 1.478 - 1.483 @ 20°C |

| Flash Point | > 100 °C |

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on general principles of acetal synthesis, a plausible method involves the acid-catalyzed reaction of phenethyl alcohol with acetaldehyde diethyl acetal (1,1-diethoxyethane) or directly with acetaldehyde in the presence of ethanol (B145695).

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap is charged with phenethyl alcohol and a molar excess of acetaldehyde diethyl acetal. A suitable solvent such as toluene (B28343) can be used to aid in the azeotropic removal of the ethanol byproduct.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux. The reaction progress is monitored by observing the collection of ethanol in the Dean-Stark trap.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique for identifying the odor-active compounds in a sample. A general protocol for the analysis of a fragrance material like this compound is as follows:

Experimental Workflow:

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or diethyl ether).

-

Instrumentation: A gas chromatograph equipped with a column suitable for fragrance analysis (e.g., a non-polar or mid-polar capillary column) is used. The column effluent is split between a conventional detector, such as a mass spectrometer (MS) for chemical identification, and a heated sniffing port.

-

Analysis: The sample is injected into the GC. A trained sensory panelist or an individual assessor sniffs the effluent from the sniffing port and records the odor descriptors and their intensity over time.

-

Data Correlation: The retention times of the odor events are correlated with the peaks in the chromatogram from the MS detector to identify the compound responsible for each specific odor.

Sensory Evaluation

Sensory evaluation is critical for characterizing the olfactory properties of a fragrance ingredient. A descriptive sensory analysis protocol would be appropriate for this compound.

Methodology:

-

Panel Selection and Training: A panel of trained sensory assessors is selected. They are trained on a lexicon of odor descriptors relevant to green and floral scents.

-

Sample Preparation: Solutions of this compound at various concentrations in an odorless solvent (e.g., dipropylene glycol) are prepared on smelling strips.

-

Evaluation: Panelists evaluate the smelling strips in a controlled environment (odor-free, controlled temperature and humidity). They rate the intensity of various odor attributes (e.g., green, floral, hyacinth, leafy) on a labeled magnitude scale.

-

Data Analysis: The sensory data is statistically analyzed to generate a sensory profile of the ingredient.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain. The following diagram illustrates the general G-protein coupled olfactory signaling pathway.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Ethyl Phenethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenethyl acetal (B89532), also known as acetaldehyde (B116499) ethyl phenethyl acetal, is a specialty chemical primarily utilized in the fragrance and cosmetics industries for its unique green and floral scent profile. This technical guide provides a comprehensive overview of its fundamental physical and chemical properties, drawing from available scientific and technical literature. The document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and other fields who may encounter or have an interest in this compound. While the primary application of this compound is in perfumery, a thorough understanding of its chemical characteristics is crucial for its safe handling, formulation, and exploration of potential new applications.

Core Physical and Chemical Properties

This compound (CAS No. 2556-10-7) is a colorless to pale yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below. It is important to note that some of these properties are estimated values from computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O₂ | [1][2][3][4] |

| Molecular Weight | 194.27 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Odor/Flavor Profile | Green, floral | [1] |

| Specific Gravity | 0.953 - 0.961 @ 25°C | [1] |

| 0.954 - 0.962 @ 20°C | [1] | |

| Refractive Index | 1.478 - 1.483 @ 20°C | [1] |

| Flash Point | > 100 °C (> 212 °F) (closed cup) | [1] |

| Boiling Point (estimated) | 255.94 °C | [5] |

| Melting Point (estimated) | 21.75 °C | [5] |

| Water Solubility (estimated) | 152.3 mg/L @ 25°C | [5] |

| Log Kow (estimated) | 2.91 | [5] |

| Vapor Pressure (estimated) | 0.0198 mm Hg @ 25°C | [5] |

Chemical Structure and Reactivity

This compound is the acetal formed from phenylethyl alcohol, acetaldehyde, and ethanol. Its structure contains a phenyl group, an ethyl group, and an acetal functional group. The presence of the acetal linkage makes it stable under neutral and basic conditions, but it is susceptible to hydrolysis under acidic conditions, which would yield phenylethyl alcohol, acetaldehyde, and ethanol.

Experimental Protocols

Proposed Synthesis of this compound:

A common method for acetal synthesis involves the acid-catalyzed reaction of an alcohol with an aldehyde or a vinyl ether.

-

Materials:

-

Phenylethyl alcohol

-

Ethyl vinyl ether (or acetaldehyde and ethanol)

-

Anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or toluene)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Aqueous base solution (e.g., sodium bicarbonate) for quenching

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

-

Procedure:

-

To a solution of phenylethyl alcohol in the anhydrous solvent under an inert atmosphere, add a catalytic amount of the acid catalyst.

-

Slowly add ethyl vinyl ether (or a mixture of acetaldehyde and ethanol) to the reaction mixture at a controlled temperature (typically room temperature or slightly below).

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding the aqueous base solution.

-

Separate the organic layer, wash it with brine, and dry it over the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This would be the primary method for identifying and assessing the purity of this compound. The NIST WebBook provides gas chromatography data for this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the synthesized product. A certificate of analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with its structure, though the spectral data itself is not provided.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the C-O bonds of the acetal and the aromatic ring.

Biological Activity and Signaling Pathways

Based on the available literature, this compound is primarily used as a fragrance ingredient in cosmetics and perfumery.[1] It has been isolated from natural sources such as green nasturtium.[6] There is currently no scientific evidence to suggest that this compound is involved in any specific biological signaling pathways or possesses significant pharmacological activity. Its use in consumer products is based on its olfactory properties rather than any intended biological effect.

Mandatory Visualizations

Proposed Synthesis Workflow

References

- 1. acetaldehyde this compound, 2556-10-7 [thegoodscentscompany.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Ethanal, ethyl phenylethyl acetal [webbook.nist.gov]

- 4. Ethanal, ethyl phenylethyl acetal [webbook.nist.gov]

- 5. EPI System Information for acetaldehyde this compound 2556-10-7 [thegoodscentscompany.com]

- 6. medchemexpress.com [medchemexpress.com]

The Strategic Application of Acetals in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the realm of drug discovery and development, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal (B13267) of protecting groups available to the synthetic chemist, acetals stand out for their reliability, versatility, and tunable stability. This technical guide provides an in-depth exploration of the core principles of acetal (B89532) chemistry, offering quantitative data, detailed experimental protocols, and strategic insights into their application, with a focus on complex molecule and pharmaceutical synthesis.

Core Concepts of Acetal Chemistry

Acetals are geminal diether derivatives of aldehydes or ketones, characterized by the R₂C(OR')₂ functional group.[1] Their utility as protecting groups stems from their inherent stability under neutral to strongly basic conditions, as well as in the presence of many oxidizing and reducing agents.[2][3] This stability is in stark contrast to the reactivity of the parent carbonyl group, which is susceptible to attack by a wide range of nucleophiles.[4] The formation of an acetal is a reversible, acid-catalyzed reaction between a carbonyl compound and an alcohol.[5][6] To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed.[1] Conversely, the deprotection of an acetal to regenerate the carbonyl is achieved by treatment with aqueous acid.[7]

Cyclic acetals, formed from the reaction of a carbonyl with a diol such as ethylene (B1197577) glycol or propane-1,3-diol, are often favored in synthesis due to their enhanced thermodynamic stability compared to their acyclic counterparts.[4][8] This increased stability is a key consideration in the strategic design of a synthetic route.

Quantitative Insights into Acetal Stability and Reactivity

The selection of an appropriate acetal protecting group is critically dependent on its stability profile throughout a synthetic sequence and the conditions required for its removal. The rate of acetal hydrolysis is highly sensitive to pH and the structure of the acetal itself.

Table 1: Relative Hydrolysis Rates of Acetals under Acidic Conditions

| Acetal Type | Parent Carbonyl | Diol/Alcohol | Relative Rate of Hydrolysis (k_rel) |

| Acyclic | Benzaldehyde | Methanol | 1.0 |

| Cyclic (5-membered) | Benzaldehyde | Ethylene Glycol | ~0.1 |

| Cyclic (6-membered) | Benzaldehyde | 1,3-Propanediol | ~10-100 |

| Acyclic | Acetone (B3395972) | Methanol | ~1,000 |

| Cyclic (5-membered) | Acetone | Ethylene Glycol | ~100 |

Note: Relative rates are approximate and can vary with specific reaction conditions. Data synthesized from multiple sources.

Table 2: Influence of Substituents on the Hydrolysis Rate of Benzaldehyde Acetals

| Substituent on Aromatic Ring | Hammett Sigma (σ) Value | Relative Hydrolysis Rate (k/k₀) |

| p-Methoxy | -0.27 | ~100 |

| p-Methyl | -0.17 | ~10 |

| Hydrogen | 0 | 1 |

| p-Chloro | 0.23 | ~0.1 |

| p-Nitro | 0.78 | ~0.001 |

Note: Data illustrates the trend of electron-donating groups accelerating hydrolysis and electron-withdrawing groups decelerating it.

Key Experimental Protocols

The following protocols provide standardized procedures for the formation and cleavage of acetals, which can be adapted based on the specific substrate and desired outcome.

Protocol for Acetal Protection of a Ketone using Ethylene Glycol

Objective: To protect a ketone as a 1,3-dioxolane.

Materials:

-

Ketone (1.0 equiv)

-

Ethylene glycol (1.2 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone, toluene, and ethylene glycol.

-

Add p-TsOH to the mixture.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected and TLC analysis indicates complete consumption of the starting ketone, cool the reaction to room temperature.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetal.

-

Purify the product by column chromatography or distillation as required.

Protocol for the Deprotection of an Acetal using Aqueous Acid

Objective: To hydrolyze an acetal to regenerate the parent carbonyl compound.

Materials:

-

Acetal (1.0 equiv)

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the acetal in acetone in a round-bottom flask.

-

Add 1 M HCl and stir the reaction at room temperature.

-

Monitor the reaction progress by TLC until the starting acetal is consumed.

-

Neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde or ketone by column chromatography or distillation if necessary.

Strategic Applications in Drug Development and Total Synthesis

The judicious use of acetal protecting groups is a cornerstone of many successful total syntheses of complex natural products and active pharmaceutical ingredients (APIs).

Case Study 1: Erythromycin Synthesis

In the total synthesis of the macrolide antibiotic Erythromycin, a cyclic acetal is often employed to protect the C9 ketone. This protection is crucial to prevent undesired reactions at this position while other parts of the molecule are being elaborated. For instance, a p-methoxybenzylidene acetal has been used to protect the C3 and C5 hydroxyl groups, enabling selective manipulation of other hydroxyl groups in the molecule.[9] The strategic placement and subsequent removal of these acetals are key to the successful construction of the complex macrolactone core.[10]

Case Study 2: Artemisinin Synthesis

The synthesis of the potent antimalarial drug Artemisinin often involves intermediates where a carbonyl group is masked as an acetal. This allows for sensitive transformations, such as the construction of the peroxide bridge, to be carried out without interference from the otherwise reactive carbonyl.[2] In some synthetic routes, the removal of an acetal protecting group is a late-stage step to reveal the final structure of artemisinin.[2]

Case Study 3: Paclitaxel (B517696) (Taxol®) Synthesis

In various total syntheses of the anticancer drug Paclitaxel, acetals have been used to protect ketone functionalities within the complex taxane (B156437) core.[3] For example, a ketone might be protected as a thioketal, a sulfur analog of an acetal, which offers a different reactivity profile for deprotection.[3] Acetal-linked prodrugs of paclitaxel have also been developed, where the drug is released under the acidic conditions of tumor microenvironments, demonstrating the application of acetal chemistry in drug delivery.[5][11]

Visualizing Acetal Chemistry: Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving acetals.

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

Caption: General Workflow for Using Acetals as Protecting Groups.

Caption: Decision-Making for Acetal Protecting Group Selection.

Conclusion

Acetals are indispensable tools in the arsenal of the modern synthetic chemist. Their predictable formation, tunable stability, and reliable cleavage make them ideal for the protection of aldehydes and ketones in the synthesis of complex molecules. For researchers and professionals in drug development, a thorough understanding of acetal chemistry is not merely academic but a practical necessity for the efficient and successful construction of novel therapeutic agents. The strategic implementation of acetal protecting groups, guided by quantitative data and robust experimental protocols, will continue to be a critical factor in advancing the frontiers of organic synthesis and pharmaceutical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. Acetal-Linked Paclitaxel Polymeric Prodrug Based on Functionalized mPEG-PCL Diblock Polymer for pH-Triggered Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On the Macrocyclization of the Erythromycin Core: Preorganization is Not Required - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetal-linked paclitaxel prodrug micellar nanoparticles as a versatile and potent platform for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Pharmacology: A Technical Guide to the Discovery and History of Phenethyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of phenethyl compounds, a class of molecules that has profoundly impacted neuroscience, pharmacology, and medicine. From the isolation of mescaline from peyote to the synthesis of amphetamine, this document provides a detailed account of the key scientific milestones, experimental methodologies, and the researchers who paved the way for our modern understanding of these psychoactive substances.

A Historical Overview of Key Phenethyl Compound Discoveries

The story of phenethyl compounds is a journey through the pioneering days of pharmacology and organic chemistry. It begins with the scientific investigation of traditional psychoactive plants and progresses to the synthesis of novel molecules with potent physiological effects.

Mescaline: The First Psychedelic Phenethylamine (B48288) Isolated

The journey into the chemical world of phenethylamines arguably began with the study of the peyote cactus (Lophophora williamsii), long used in traditional ceremonies by Native American tribes. In the late 19th century, German pharmacologist Arthur Heffter embarked on a systematic investigation of the cactus's psychoactive components. Through a series of self-experiments, a common practice at the time, Heffter meticulously isolated and identified mescaline as the principal visionary alkaloid in 1897. This marked the first time a psychedelic compound was isolated and characterized, opening a new chapter in the scientific study of consciousness.

In 1919, Austrian chemist Ernst Späth achieved the first total synthesis of mescaline, confirming its structure as 3,4,5-trimethoxyphenethylamine. Späth's synthesis, starting from 3,4,5-trimethoxy-benzoic acid, made the compound more accessible for research and further solidified the foundation of psychedelic science.

Phenethylamine: The Parent Compound

While its more complex derivatives often take the spotlight, the parent compound, 2-phenylethylamine, is a naturally occurring monoamine alkaloid found in various organisms, including humans. It is synthesized from the amino acid L-phenylalanine and acts as a neuromodulator in the central nervous system. The hydrochloride salt of phenethylamine is a stable, crystalline solid with a melting point of 217 °C.

Amphetamine: A Synthetic Stimulant's Accidental Discovery

The story of amphetamine begins with its first synthesis in 1887 by Romanian chemist Lazar Edeleanu , though its physiological effects remained unknown for decades. It wasn't until 1929 that American chemist Gordon Alles rediscovered the compound while searching for a synthetic substitute for ephedrine. In a now-famous act of self-experimentation, Alles administered 50 mg of the compound to himself and documented its potent stimulant and decongestant effects.

Recognizing its commercial potential, Alles patented amphetamine sulfate (B86663) and its medicinal uses in 1932. This led to the marketing of the Benzedrine inhaler for nasal congestion and later, Benzedrine Sulfate tablets for conditions like narcolepsy and depression, marking the beginning of the pharmaceutical era of stimulants.

Quantitative Data of Key Phenethyl Compounds

For ease of comparison, the following table summarizes the key physicochemical properties of the foundational phenethyl compounds and their common salt forms.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Phenethylamine (Freebase) | C₈H₁₁N | 121.18 | -60 | 195 | Soluble in water, ethanol (B145695), ether |

| Phenethylamine Hydrochloride | C₈H₁₂ClN | 157.64 | 217-222 | Not available | Soluble in water and alcohol |

| Amphetamine (Freebase) | C₉H₁₃N | 135.21 | Not available | 200-203 (at 760 mmHg) | Slowly volatile liquid |

| Amphetamine Sulfate | (C₉H₁₃N)₂·H₂SO₄ | 368.49 | Decomposes | Not applicable | Freely soluble in water, slightly soluble in alcohol |

| Mescaline (Freebase) | C₁₁H₁₇NO₃ | 211.26 | 35-36 | 180 (at 12 mmHg) | Moderately soluble in water; soluble in chloroform (B151607), benzene |

| Mescaline Hydrochloride | C₁₁H₁₈ClNO₃ | 247.72 | 180-182 | Not available | Soluble in water and alcohol |

| Mescaline Sulfate Dihydrate | (C₁₁H₁₇NO₃)₂·H₂SO₄·2H₂O | 540.7 | 183-186 | Not applicable | Soluble in hot water, methanol; sparingly soluble in cold water, ethanol |

Experimental Protocols of Foundational Discoveries

The following sections provide detailed methodologies for the key experiments that defined the early history of phenethyl compounds.

Arthur Heffter's Isolation of Mescaline from Peyote (1897)

Based on his publication "Ueber Pellote," the following is a likely reconstruction of Heffter's isolation procedure:

-

1. Preparation of the Plant Material: Dried peyote buttons were finely ground to a powder to maximize the surface area for solvent extraction.

-

2. Defatting: The powdered cactus material was likely first extracted with a nonpolar solvent, such as petroleum ether, to remove fats and waxes.

-

3. Alkaline Extraction: The defatted powder was then treated with an alkaline solution (e.g., sodium carbonate or ammonia) to liberate the free base alkaloids. This mixture was then extracted with a polar organic solvent like chloroform or ether.

-

4. Acid-Base Partitioning: The organic solvent extract containing the alkaloids was then shaken with a dilute acidic solution (e.g., hydrochloric or sulfuric acid). The alkaloids, being basic, would form salts and move into the aqueous layer, leaving non-basic impurities in the organic layer.

-

5. Liberation and Recrystallization of Alkaloids: The acidic aqueous solution was then made alkaline again to precipitate the free base alkaloids. These were then collected and subjected to fractional crystallization from a suitable solvent (e.g., ethanol or benzene) to separate the different alkaloids based on their varying solubilities.

-

6. Identification and Self-Experimentation: Heffter would have characterized the isolated crystalline substances by their melting points and other physical properties. He then systematically ingested each isolated alkaloid to determine which was responsible for the characteristic visionary effects of peyote, ultimately identifying mescaline.

Ernst Späth's Synthesis of Mescaline (1919)

Ernst Späth's 1919 publication, "Über die Synthese des Mescalins," detailed the first total synthesis of mescaline. The likely synthetic route is as follows:

-

Starting Material: 3,4,5-Trimethoxybenzoic acid.

-

Step 1: Conversion to the Acid Chloride: The 3,4,5-trimethoxybenzoic acid was likely treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 3,4,5-trimethoxybenzoyl chloride.

-

Step 2: Rosenmund Reduction: The resulting acid chloride was then subjected to a Rosenmund reduction. This involved bubbling hydrogen gas through a solution of the acid chloride in an inert solvent (e.g., toluene (B28343) or xylene) in the presence of a poisoned palladium catalyst (e.g., palladium on barium sulfate poisoned with quinoline (B57606) or sulfur). This selectively reduced the acid chloride to the corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde (B134019).

-

Step 3: Condensation with Nitromethane (B149229) (Henry Reaction): The 3,4,5-trimethoxybenzaldehyde was then condensed with nitromethane in the presence of a base (e.g., ammonium (B1175870) acetate (B1210297) or an alkylamine) to form 1-(3,4,5-trimethoxyphenyl)-2-nitroethene.

-

Step 4: Reduction of the Nitroalkene: The final step involved the reduction of the nitro group to a primary amine. This was likely achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran. An aqueous workup would then yield mescaline (3,4,5-trimethoxyphenethylamine).

Gordon Alles's Rediscovery and Self-Experimentation with Amphetamine (1929)

While the exact details of Alles's synthesis of what he termed "beta-phenyl-isopropylamine" are not extensively documented in readily available sources, it was likely a variation of known methods for the synthesis of phenylisopropylamines at the time. His subsequent self-experimentation, however, is a landmark event in psychopharmacology.

-

Dosage and Administration: On June 3, 1929, Alles self-administered an injection of 50 milligrams of amphetamine sulfate.

-

Physiological Observations: He meticulously recorded the physiological and psychological effects. These included a noticeable clearing of his nasal passages, an increase in heart rate and blood pressure, and a subjective feeling of well-being and heightened alertness.

-

Duration of Effects: The effects were noted to last for several hours, followed by a period of sleeplessness.

-

Significance: This experiment was crucial in identifying the potent central nervous system stimulant and sympathomimetic properties of amphetamine, leading directly to its commercialization and widespread medical use.

Key Signaling Pathways and Mechanisms of Action

The physiological effects of phenethyl compounds are mediated through their interactions with various neurotransmitter systems in the brain. The following diagrams illustrate the key signaling pathways for phenethylamine and amphetamine.

Caption: TAAR1 signaling cascade activated by phenethylamine.

Caption: Amphetamine's mechanism of action at the presynaptic dopamine terminal.

Conclusion

The discovery and development of phenethyl compounds represent a pivotal chapter in the history of pharmacology and neuroscience. The pioneering work of scientists like Arthur Heffter, Ernst Späth, and Gordon Alles not only introduced new chemical entities but also opened up new avenues for understanding brain function and treating neurological and psychiatric disorders. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field, providing a deeper appreciation for the scientific rigor and serendipitous discoveries that have shaped our modern pharmacopeia. As research into the therapeutic potential of these and related compounds continues, the foundational work of these early pioneers remains as relevant as ever.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Ethyl Phenethyl Acetal

Abstract

This document provides a detailed protocol for the laboratory synthesis of ethyl phenethyl acetal (B89532), a valuable fragrance and flavoring agent. The synthesis involves the acid-catalyzed reaction of phenethyl alcohol and ethanol (B145695) with acetaldehyde (B116499). This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

Ethyl phenethyl acetal, also known as 1-ethoxy-1-(2-phenylethoxy)ethane, is a specialty chemical used in the fragrance and flavor industry for its green, floral, and rosy notes.[1][2] Its synthesis is a key example of mixed acetal formation, a fundamental reaction in organic chemistry. This process typically involves the acid-catalyzed addition of two different alcohols to an aldehyde. The equilibrium-driven nature of acetal formation necessitates the removal of water to achieve high yields. This protocol details a robust method for the synthesis and purification of this compound, providing a foundation for its laboratory-scale production.

Chemical Reaction

The overall reaction for the synthesis of this compound is as follows:

Phenethyl Alcohol + Ethanol + Acetaldehyde --(Acid Catalyst)--> this compound + Water

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Phenethyl alcohol | Reagent | Sigma-Aldrich | 60-12-8 |

| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 |

| Acetaldehyde | Anhydrous | Alfa Aesar | 75-07-0 |

| p-Toluenesulfonic acid monohydrate (p-TSA) | ACS Reagent | VWR | 6192-52-5 |

| Toluene (B28343) | Anhydrous | J.T.Baker | 108-88-3 |

| Saturated Sodium Bicarbonate Solution | Laboratory | - | - |

| Anhydrous Magnesium Sulfate | Laboratory | - | 7487-88-9 |

Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Fractional distillation apparatus

-

Standard laboratory glassware

Synthesis Procedure